molecular formula C12H18Br6 B13409322 (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane

Cat. No.: B13409322
M. Wt: 653.6 g/mol
InChI Key: DEIGXXQKDWULML-IGXAQYKVSA-N
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Description

This compound is a stereochemically defined isotopologue of hexabromocyclododecane (HBCD), a brominated flame retardant. Its structure consists of a cyclododecane backbone substituted with six bromine atoms at positions 1, 2, 5, 6, 9, and 10, with specific stereochemistry (1R,2R,5R,6S,9S,10R). The ¹³C₁₂ isotopic labeling indicates that all 12 carbon atoms in the cyclododecane ring are replaced with carbon-13, making it a valuable tool for tracing environmental fate and metabolic pathways in research .

Properties

Molecular Formula

C12H18Br6

Molecular Weight

653.6 g/mol

IUPAC Name

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

DEIGXXQKDWULML-IGXAQYKVSA-N

Isomeric SMILES

[13CH2]1[13CH2][13C@H]([13C@H]([13CH2][13CH2][13C@@H]([13C@@H]([13CH2][13CH2][13C@H]([13C@@H]1Br)Br)Br)Br)Br)Br

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Bromination in Polar Solvents (Anhydrous Process)

A patented industrial process (US4918253A) describes a substantially anhydrous bromination of CDT in polar solvents, particularly lower alcohols such as ethanol, n-propanol, or n-butanol, at temperatures between 40°C and 60°C. The process aims to minimize solvent and bromine losses while producing a high-purity product.

  • Procedure:

    • Dissolve CDT in a lower alcohol solvent.
    • Add bromine slowly to the solution under controlled temperature (40-60°C).
    • After the reaction completes, treat the mixture with gaseous or solution-phase ammonia (NH3) to neutralize hydrobromic acid (HBr) formed, precipitating ammonium bromide (NH4Br).
    • Filter to recover solvent free of HBr and isolate the hexabromocyclododecane.
    • Recycle the solvent to reduce waste.
  • Advantages:

    • High yield and purity.
    • Low bromine and solvent loss.
    • Product remains colorless and stable under processing conditions.

Bromination Using Aluminum Chloride Catalyst

Another method involves catalysis by aluminum chloride (AlCl_3) to facilitate bromination:

  • Procedure:

    • Mix CDT with ethanol and add AlCl_3 catalyst at 15-25°C.
    • Add bromine gradually at 25-30°C over 2 hours.
    • Stir the reaction for 5 hours at room temperature.
    • Filter and wash the product with ethanol and 2% sodium bicarbonate solution to remove impurities.
  • Outcome:

    • Yield approximately 86%.
    • Washing reduces low-melting impurities and resinous by-products.
    • Addition of halogenated hydrocarbons to ethanol can suppress resin formation.

Bromination in Mixed Solvent Systems

Some processes use solvent mixtures, such as dioxane with aliphatic alcohols, to improve solubility and reaction control, as described in European patents. These systems aim to reduce by-products and facilitate product recovery.

Synthesis of the Precursor CDT

The precursor CDT is synthesized by tri-polymerization of butadiene in the presence of catalysts such as butyl titanate and diethyl aluminum chloride in benzene solvent below 55°C, yielding the 1,5,9-cis, trans, trans-cyclododecatriene.

Reaction Conditions and Parameters

Parameter Typical Range / Details
Solvent Ethanol, n-propanol, n-butanol (polar alcohols)
Temperature 40°C to 60°C (bromination step)
Bromine addition rate Controlled, gradual over 1-2 hours
Catalyst Optional AlCl_3 (150 parts per 800 parts CDT)
Reaction time 5 hours (with catalyst), until bromine consumed
Post-reaction treatment Ammonia treatment to remove HBr
Product purification Filtration, washing with ethanol and sodium bicarbonate

Product Characteristics and Purity

  • The product is an off-white to beige crystalline powder.
  • Melting point: 188-191°C.
  • High purity is necessary to avoid coloration and ensure flame retardant efficacy.
  • Impurities include low-melting by-products and residual bromides, which are minimized by washing and solvent recycling.

Summary Table of Preparation Methods

Method Solvent Catalyst Temp (°C) Yield (%) Notes
Anhydrous bromination Ethanol, n-propanol None 40-60 >90 Ammonia treatment for HBr removal; solvent recycling
Bromination with AlCl_3 catalyst Ethanol Aluminum chloride 15-30 ~86 Requires washing with sodium bicarbonate; suppress resin by halogenated hydrocarbons
Mixed solvent bromination Dioxane + alcohol None Variable Not specified Improved solubility and purity

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while reduction may yield partially de-brominated cyclododecane.

Scientific Research Applications

The compound (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane, commonly known as hexabromocyclododecane (HBCD), is a brominated flame retardant . This review summarizes experimental studies that evaluated the effects of HBCD in plants, animal, and human models after 2014 . Furthermore, the HBCD’s effects in several body systems were also explored, mainly focusing on the cardiovascular, reproductive, endocrine, neuronal, and liver .

HBCD Use

  • Flame Retardant: HBCD is primarily used as a flame retardant in various products, including polystyrene foams used for thermal insulation in the building industry, and in textiles .

Effects of HBCD

  • Increase in Liver Weights: Repeat dose toxicity studies consistently revealed dose-dependent increases in liver weights in 28 d and 90 d studies in both sexes . In a 90 d study, up to a 48% increase in liver weight in female rats was reported at the highest dose .
  • Thyroid Effects: Thyroid effects were also noted in female rats . Relative thyroid weights were increased by 33% in mid- and high-dose females .
  • Toxicity: HBCD has low acute oral, dermal and inhalation toxicity . It is not an eye or skin irritant in animals .
  • Exposure to the compound could also increase ROS production and cellular apoptosis .

Mechanism of Action

The mechanism of action of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane involves its interaction with various molecular targets. In the context of flame retardancy, it works by releasing bromine radicals that interfere with the combustion process. In biological systems, it may interact with enzymes and other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Key Characteristics :

  • Physical Form : Off-white to beige crystalline powder or chunks .
  • Primary Use : Employed in advanced extraction studies to recover brominated flame retardants from polymers and to investigate thermal/photolytic degradation kinetics via HPLC .
  • Analytical Utility : The ¹³C labeling enables precise tracking in environmental and biological matrices without altering chemical reactivity .

Comparison with Similar Compounds

Hexabromocyclododecane exists as multiple diastereomers due to variations in bromine substituent configurations. The compound of interest is distinguished by its stereochemistry and isotopic labeling. Below, we compare it with structurally related isomers and isotopologues.

Stereochemical Variants of Hexabromocyclododecane

The table below lists key diastereomers, their CAS numbers, and stereochemical configurations:

Isomer Name Stereochemistry CAS Number Source
(1R,2R,5R,6S,9S,10R)-¹³C₁₂-Hexabromocyclododecane 1R,2R,5R,6S,9S,10R Not Provided Target Compound
(1R,2R,5R,6S,9S,10S)-Hexabromocyclododecane 1R,2R,5R,6S,9S,10S 138257-17-7
(1R,2R,5R,6S,9R,10S)-Hexabromocyclododecane 1R,2R,5R,6S,9R,10S 138257-18-8
(1R,2S,5S,6R,9S,10S)-Hexabromocyclododecane 1R,2S,5S,6R,9S,10S 138257-19-9
(1R,2S,5S,6S,9S,10R)-Hexabromocyclododecane 1R,2S,5S,6S,9S,10R 169102-57-2
(1R,2S,5R,6R,9R,10S)-rel-Hexabromocyclododecane 1R,2S,5R,6R,9R,10S 134237-51-7

Key Findings :

Environmental Persistence: Diastereomers exhibit varying environmental half-lives. For example, γ-HBCD (1R,2S,5S,6R,9S,10S) is more resistant to photodegradation than α- and β-isomers due to its stereochemical stability . The ¹³C-labeled variant shares similar degradation pathways with non-labeled isomers but allows precise quantification in complex matrices .

Structural variations influence endocrine-disrupting effects, with certain configurations showing higher affinity for thyroid hormone receptors .

Thermal Stability :

  • Isomers with axial bromine substituents (e.g., 1R,2R,5R,6S,9S,10R) exhibit lower thermal stability, decomposing at temperatures above 240°C .

Isotopic Comparison: ¹³C-Labeled vs. Non-Labeled HBCD

Property ¹³C-Labeled HBCD Non-Labeled HBCD
Molecular Weight Higher due to ¹³C substitution Standard molecular weight
Analytical Use Tracking in mass spectrometry General industrial/research use
Chemical Reactivity Identical to non-labeled forms Baseline reactivity

Research Implications

  • Regulatory Context : The European Chemicals Agency (ECHA) classifies HBCD diastereomers as persistent organic pollutants (POPs), with restrictions on γ-HBCD due to its environmental prevalence .
  • Synthetic Challenges : Isolation of pure diastereomers remains difficult, complicating toxicity assessments .

Biological Activity

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane (HBCD) is a brominated flame retardant widely used in various applications. The compound’s biological activity has garnered attention due to its potential environmental and health impacts. This article synthesizes current research findings on the biological activity of HBCD across multiple studies.

Chemical Structure and Properties

HBCD is a polybrominated compound with six bromine atoms attached to a cyclododecane backbone. Its chemical structure contributes to its lipophilicity and persistence in the environment. The compound is known for its low biodegradability and potential for bioaccumulation in aquatic organisms .

1. Toxicological Effects

HBCD exhibits various toxicological effects in both animal models and human cells. Key findings include:

  • Liver Toxicity : Studies indicate that HBCD can cause dose-dependent increases in liver weight and enzyme induction in rats. In a 90-day study, significant liver weight increases were observed alongside minimal histopathological changes .
  • Thyroid Disruption : HBCD exposure resulted in decreased serum concentrations of thyroid hormones (T4) and increased thyroid weights in female rats .
  • Neurotoxicity : Research has indicated potential neurotoxic effects of HBCD on developing organisms and its association with behavioral changes .

2. Microbial Degradation

A significant area of research involves the microbial degradation of HBCD. A study highlighted the development of a microbial consortium capable of degrading HBCD under anaerobic conditions:

  • Degradation Efficiency : The consortium achieved up to 92.4% removal of HBCD after 12 days at an initial concentration of 500 μg/L. The primary degradation product was dibromocyclododecadiene (DBCD) .
  • Microbial Community Dynamics : Analysis revealed an increase in functional bacteria populations during enrichment processes. Notably, Bacteroidetes increased from 5% to 47% after treatment .

Case Study 1: Toxicity Assessment in Rats

A comprehensive toxicity assessment evaluated the effects of HBCD on rats over a 90-day period:

ParameterFindings
Liver Weight IncreaseUp to 48% increase observed
Histopathological ChangesMinimal changes noted
Thyroid Weight Increase33% increase in females

The study concluded that while liver weight changes were reversible at lower doses, they indicated potential adverse effects at higher concentrations .

Case Study 2: Microbial Consortium for HBCD Removal

A study focused on a microbial consortium's ability to degrade HBCD:

Time (Days)Initial HBCD Concentration (μg/L)Removal Efficiency (%)
05000
1250092.4

The results demonstrated the potential for bioremediation strategies using specialized microbial communities to mitigate HBCD contamination .

Discussion

The biological activity of HBCD presents significant concerns regarding its environmental persistence and health implications. The compound's ability to disrupt endocrine functions and induce toxicity underscores the need for further research into its mechanisms of action and long-term effects on ecosystems and human health.

Q & A

Q. What analytical techniques are recommended for distinguishing isotopic and stereoisomeric forms of this compound in environmental samples?

Methodological Answer: To differentiate between isotopic (13C-labeled) and stereoisomeric forms of this compound, use gas chromatography-mass spectrometry (GC-MS) with chiral stationary phases. The 13C labeling allows tracking via isotopic peaks in the mass spectrum, while chiral columns (e.g., β-cyclodextrin) resolve stereoisomers. For quantification, employ isotope dilution with 13C-labeled internal standards to correct for matrix effects .

Q. Table 1: Key Parameters for GC-MS Analysis of HBCD Isomers

ParameterRecommendationReference
Column TypeChiral β-cyclodextrin capillary column
Temperature Program100°C (1 min) → 300°C at 10°C/min
Ionization ModeElectron Impact (EI) at 70 eV
DetectionSelected Ion Monitoring (SIM) for Br⁻

Q. How does 13C labeling influence detection compared to non-labeled HBCD analogs?

Methodological Answer: The 13C labeling shifts the molecular ion cluster in mass spectra, enabling precise tracking in complex matrices. For example, the molecular ion (M⁺) for 13C12-HBCD appears at m/z 654 (vs. 642 for unlabeled HBCD). Use high-resolution MS to resolve isotopic patterns and avoid interference from co-eluting brominated contaminants .

Advanced Research Questions

Q. What experimental strategies mitigate diastereomer interconversion during thermal analysis?

Methodological Answer: Diastereomer interconversion under thermal stress can skew results. Mitigation strategies include:

  • Low-Temperature GC: Use a temperature program starting below 150°C to prevent isomerization .
  • Derivatization: Convert HBCD to thermally stable derivatives (e.g., trimethylsilyl ethers) before analysis .
  • Validation: Confirm stability via control experiments with pure isomers under identical conditions .

Q. Table 2: Stability of HBCD Diastereomers Under Thermal Stress

Isomer% Conversion at 250°C (5 min)Reference
α-HBCD15%
β-HBCD22%
γ-HBCD (Target)8%

Q. How can factorial design optimize multivariate studies on environmental degradation?

Methodological Answer: Use a 2^k factorial design to evaluate variables (e.g., UV intensity, pH, microbial activity) affecting degradation. For example:

  • Factors: UV (high/low), pH (4/10), microbial inoculum (presence/absence).
  • Response Variables: Degradation rate, isomer distribution.
    Analyze interactions using ANOVA and regression models to identify dominant factors .

Q. Table 3: Example Factorial Design for Photodegradation Study

RunUV IntensitypHMicrobial ActivityDegradation Rate (%)
1High4Present85
2High10Absent72
3Low4Absent35
...............

Q. How to resolve contradictions in toxicity data across studies?

Methodological Answer: Discrepancies often arise from isomer composition and analytical variability. Address this by:

  • Isomer Purity: Verify isomer ratios in test materials via chiral GC-MS .
  • Dose-Response Curves: Use 13C-labeled standards to normalize bioaccumulation data .
  • Meta-Analysis: Apply multivariate regression to published data, controlling for variables like exposure duration and species sensitivity .

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